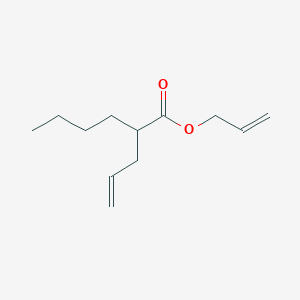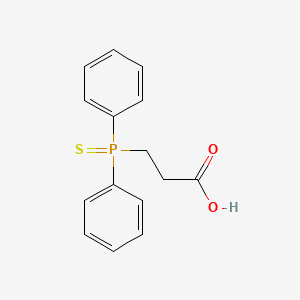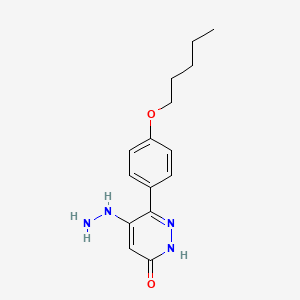![molecular formula C14H12ClNO4S B14339766 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene CAS No. 105285-61-8](/img/structure/B14339766.png)
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzene, featuring a benzenesulfonyl group, a chloro group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 4-chloronitrobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Including crystallization and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Benzenesulfonyl)ethyl]-4-nitrobenzene: Lacks the chloro group.
2-[1-(Benzenesulfonyl)ethyl]-4-chlorobenzene: Lacks the nitro group.
4-Chloro-1-nitrobenzene: Lacks the benzenesulfonyl group.
Propiedades
Número CAS |
105285-61-8 |
|---|---|
Fórmula molecular |
C14H12ClNO4S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
2-[1-(benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(21(19,20)12-5-3-2-4-6-12)13-9-11(15)7-8-14(13)16(17)18/h2-10H,1H3 |
Clave InChI |
YHEPQHAAQUTZNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


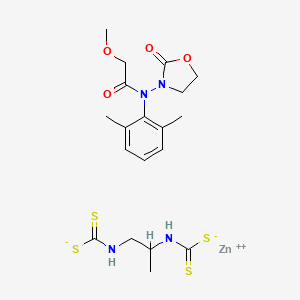
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

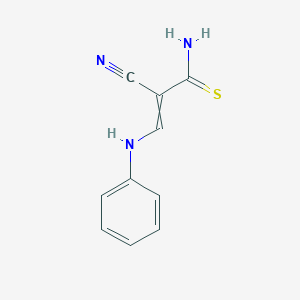
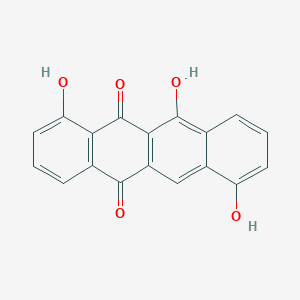
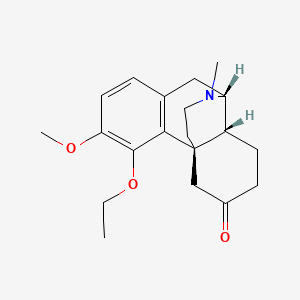
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
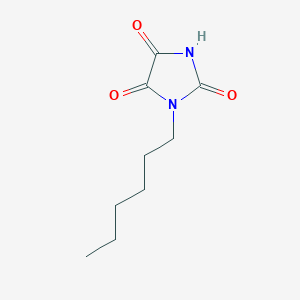
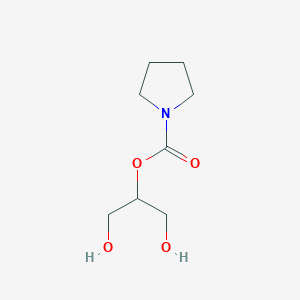
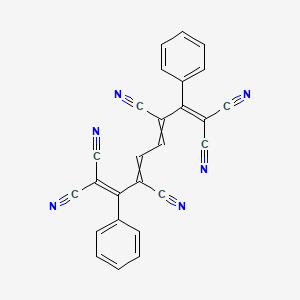
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
